![molecular formula C11H15N3O4 B2742767 Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate CAS No. 2490374-76-8](/img/structure/B2742767.png)

Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

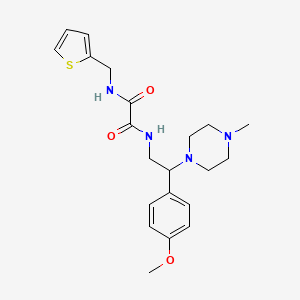

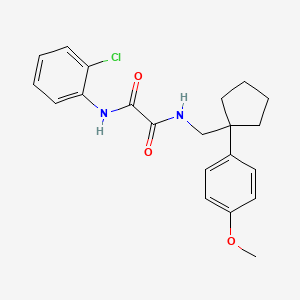

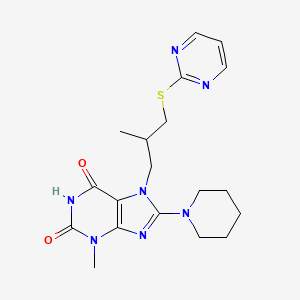

The synthesis of such compounds often involves complex reactions. For instance, the synthesis of similar bicyclo[2.1.1]hexane compounds involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane] part suggests a spirocyclic compound, which is a compound where two rings share a single atom .Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous due to the presence of various functional groups. The azidomethyl group, for instance, could undergo reactions typical of azides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of an ethyl carboxylate group could influence its solubility .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Antimalarial and Antimycobacterial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against P. falciparum and antimycobacterium, demonstrating potential in treating infectious diseases (Nongpanga Ningsanont et al., 2003).

Anticancer Activity : The synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles and their evaluation for anticancer activity against human leukemia K562 cell line provide insights into the compound's therapeutic potential (A. Filatov et al., 2017).

Conformational Behavior : The structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate using NMR spectroscopy reveals its conformational behavior, important for understanding the molecule's reactivity and interactions (M. Arias-Pérez et al., 1995).

Synthetic Applications : The compound serves as a precursor in various synthetic routes, such as the novel approach to synthesizing conformationally rigid spiro-linked amino acids, which are analogs of glutamic acid and lysine, showing the versatility of ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate in organic synthesis (N. V. Yashin et al., 2019).

Chemical Reactivity and Mechanistic Insights

Rearrangements and Ring-Expansion Reactions : Research on ethyl 1-oxo-indane-2-carboxylate showcases how such compounds can undergo bismuth-mediated ring-expansion reactions, offering insights into the reactivity of structurally similar compounds (Florian Behler et al., 2011).

Photochemical Reactions : The photochemical generation and trapping of localized singlet diradicals derived from spiroepoxy-substituted cyclopentanes highlight the unique reactivity of spirocyclic compounds under photochemical conditions (M. Abe et al., 1998).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-2-17-8(15)10-3-9(4-10,5-13-14-12)18-11(10)6-16-7-11/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWFXROAVDWHNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC23COC3)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742685.png)

![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)

![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)

![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)

![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)

![8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742698.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2742706.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2742707.png)